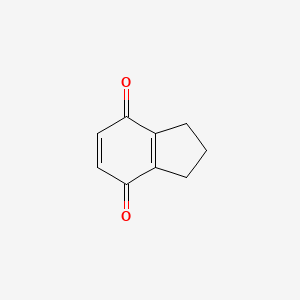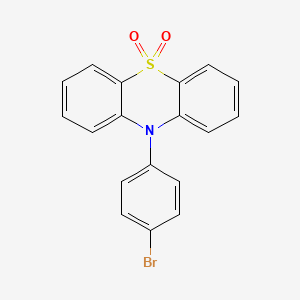
(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of the nitro group and the pyrrolidine ring in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: Formation of (3R)-1-(2-aminobenzenesulfonyl)pyrrolidin-3-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine can be used in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site. The nitro group might also play a role in redox reactions within the cell, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine: Unique due to its specific structure and potential biological activity.
Sulfanilamide: A well-known sulfonamide antibiotic.
Nifuroxazide: Contains a nitro group and is used as an antibacterial agent.
Uniqueness
This compound is unique due to the combination of the nitro group, sulfonyl group, and pyrrolidine ring, which may confer specific biological activities not seen in other compounds.
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
(3R)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1 |
InChI Key |
ZDRSNFHPZUULMP-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)


![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)

